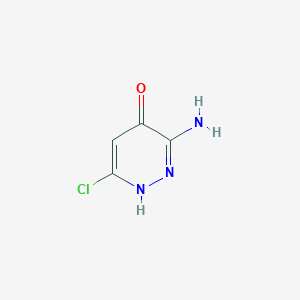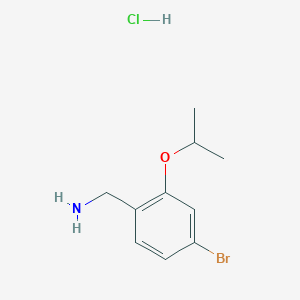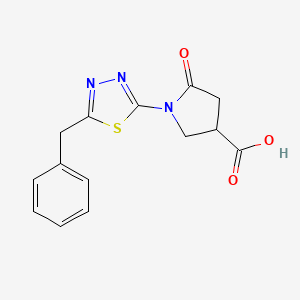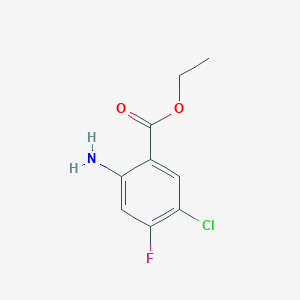
1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO3 . It has a molecular weight of 250.02 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, methoxy, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature rules .Physical And Chemical Properties Analysis
The boiling point of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene is predicted to be 295.6±35.0 °C, and its density is predicted to be 1.716±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Electronic Structure and Surface Engineering
1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene and similar benzene derivatives have been studied for their electronic properties and applications in surface engineering. For instance, Hunger et al. (2006) investigated the properties of Si(111) surfaces grafted with benzene derivatives such as nitro-, bromo-, and methoxybenzene. The study utilized techniques like ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). This research suggests potential applications in silicon surface engineering, where the electronic properties of silicon can be modified by grafting with specific benzene derivatives (Hunger et al., 2006).
Analytical and Structural Chemistry
In analytical and structural chemistry, compounds related to 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene have been synthesized and characterized for various purposes. Sweeney et al. (2018) reported the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, which was characterized by methods like X-ray crystallography, NMR, and FT-IR, indicating potential applications in structural determination and material characterization (Sweeney et al., 2018).
Photofragment Translational Spectroscopy
Photofragment translational spectroscopy studies have been conducted on related compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene. Gu et al. (2001) explored the photodissociation of these compounds at 266 nm, providing insights into the energy distribution and reaction mechanisms that could be relevant for understanding the behavior of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene under similar conditions (Gu et al., 2001).
Electrosynthesis and Reaction Studies
1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene may also find applications in electrosynthesis and reaction mechanism studies. For example, Ernst et al. (2013) investigated the electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid, revealing new insights into the reactivity of radical anions. Such studies can provide a basis for understanding and manipulating the reactivity of similar compounds (Ernst et al., 2013).
Spectroscopic Analysis and Molecular Modeling
Molecular modeling and spectroscopic analysis are other important applications. Mahadevan et al. (2011) conducted FT-IR, FT-Raman, and UV spectroscopic investigations on 1-bromo-3-fluorobenzene, utilizing DFT calculations to understand the molecular geometry and vibrational frequencies. Studies like these can be instrumental in understanding the electronic and structural properties of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene (Mahadevan et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-fluoro-3-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBPHOJFJKESC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383847.png)

![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)
![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)
![4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383851.png)
![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)
![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)
![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)
![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)